![molecular formula C13H19N3O4 B2721450 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2137900-93-5](/img/structure/B2721450.png)
5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a multifaceted organic compound featuring a pyrazolo[1,5-a]pyridine skeleton, enriched with an amino, tert-butoxycarbonyl (Boc) protective group, and a carboxylic acid functionality. This compound stands out due to its potent bioactivity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Route A: The synthesis begins with the preparation of pyrazolo[1,5-a]pyridine scaffold. Reacting 2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound under condensation conditions yields the core structure.
Route B: Introduction of the Boc-protected amino group can be carried out through nucleophilic substitution, using tert-butoxycarbonyl chloride in the presence of a suitable base.
Route C: The carboxylic acid group is introduced via carboxylation, employing methods like the Grignard reaction followed by hydrolysis.
Industrial Production Methods:
Industrial synthesis leverages robust and high-yielding reactions:
Bulk Reactions: Utilizing batch reactors for the condensation and carboxylation steps ensures scalability.
Catalytic Optimization: Use of catalysts such as Pd/C can streamline specific steps, improving efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The pyrazolo[1,5-a]pyridine moiety can undergo oxidation under strong oxidizing conditions, leading to derivative compounds with altered electronic properties.
Reduction: Reduction reactions, often using NaBH₄ or LiAlH₄, can target the Boc-protected amino group, converting it to a primary amine.
Common Reagents and Conditions:
Oxidizing agents: KMnO₄, CrO₃.
Reducing agents: NaBH₄, LiAlH₄.
Bases: NaOH, K₂CO₃ for Boc protection reactions.
Solvents: Ethanol, dichloromethane, and THF.
Major Products Formed:
Oxidized Derivatives: Pyrazolo[1,5-a]pyridine N-oxides.
Reduced Amines: Primary amines post Boc removal.
Substituted Derivatives: Various N-substituted pyrazolo[1,5-a]pyridines.
科学研究应用
Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of complex natural products and pharmaceutical agents.
Biology and Medicine:
Pharmacological Activity: Demonstrates significant activity in targeting specific enzymes and receptors, making it a candidate for drug development.
Biochemical Probes: Utilized in designing probes for studying enzymatic pathways and mechanisms.
Catalysis: Functions as a ligand in transition metal catalysis, enhancing selectivity and reactivity in industrial processes.
Material Science: Incorporated into polymer matrices, influencing mechanical properties and functionality.
作用机制
The compound exhibits its effects through:
Targeting Enzymes: Inhibits or modulates the activity of specific enzymes by binding to active sites.
Pathway Modulation: Alters cellular pathways through its interaction with molecular targets, affecting downstream signaling and responses.
相似化合物的比较
Unique Features:
Versatility in Reactions: The presence of multiple functional groups allows for diverse chemical modifications.
Bioactivity: The specific arrangement of functional groups enhances its pharmacological potential compared to structurally similar compounds.
Similar Compounds:
5-Aminopyrazolo[1,5-a]pyridine: Lacks the Boc-protective group, resulting in distinct reactivity and applications.
5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid: Similar backbone but missing the pyrazolo ring, leading to different chemical behavior.
This compound is a fascinating subject for both academic research and industrial applications, offering numerous avenues for exploration and utilization.
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKTGNHTHJVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2C(=C(C=N2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137900-93-5 |
Source


|
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)
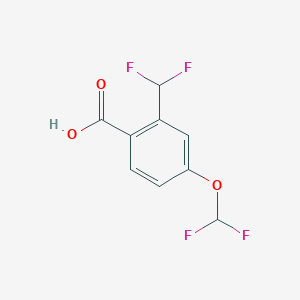
![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)
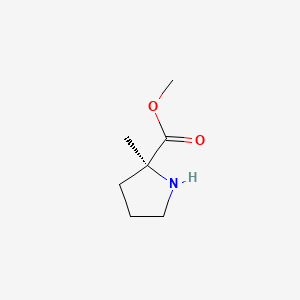
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide](/img/structure/B2721371.png)
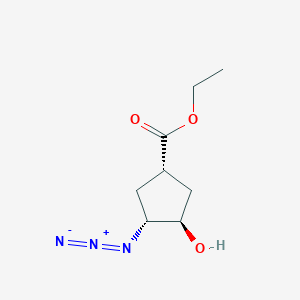
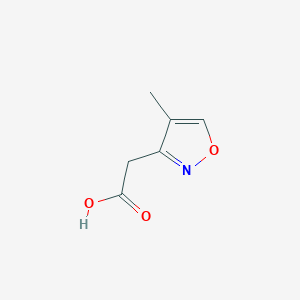
![6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2721375.png)
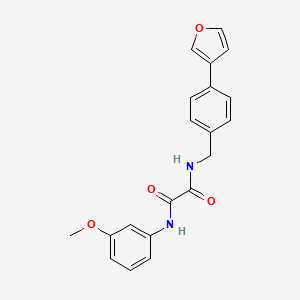
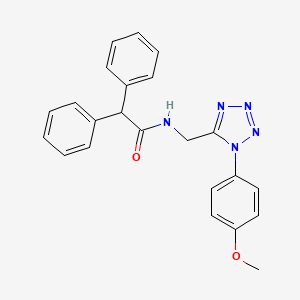
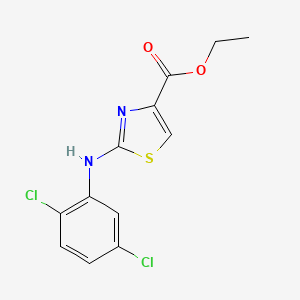
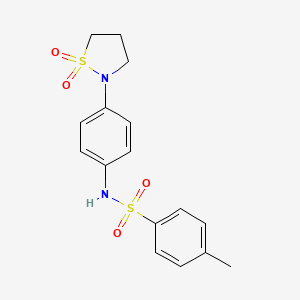
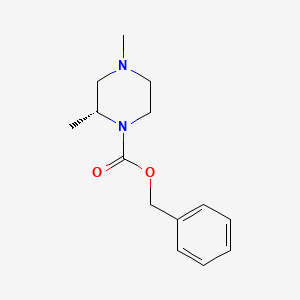
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)
